molecular formula C20H21NO B3051703 N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine CAS No. 355140-92-0

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine

Cat. No.: B3051703
CAS No.: 355140-92-0
M. Wt: 291.4 g/mol
InChI Key: OUEXFKRRQVOJTQ-UHFFFAOYSA-N
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Description

N-[(2-Methoxynaphthalen-1-yl)methyl]-2-phenylethanamine (CAS: 355140-92-0) is a secondary amine derivative of phenethylamine, featuring a (2-methoxynaphthalen-1-yl)methyl substituent. The methoxy group at the 2-position of the naphthalene ring and the methylene linkage to the amine group distinguish its structure . The compound’s structural complexity and electron-rich aromatic system make it a candidate for studies on photophysical properties or receptor interactions .

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16/h2-12,21H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEXFKRRQVOJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365771
Record name N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355140-92-0
Record name N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine, a compound with structural similarity to various psychoactive substances, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a naphthalene moiety substituted with a methoxy group and an ethylamine side chain. Its molecular formula is C17_{17}H19_{19}N, with a molar mass of 253.34 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological membranes.

Research indicates that this compound may exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is critical in mood regulation and could underlie its potential antidepressant and anxiolytic effects .

Key Mechanisms:

  • Serotonin Receptor Interaction: Preliminary studies suggest that the compound interacts with serotonin receptors (5-HT), influencing mood and anxiety levels.
  • Dopamine Receptor Modulation: There are indications of binding affinity to dopamine receptors (D2), which are essential for reward and pleasure pathways in the brain.

Antidepressant and Anxiolytic Effects

Studies have highlighted the potential of this compound as an antidepressant and anxiolytic agent. Its ability to modulate serotonin and dopamine levels suggests it may alleviate symptoms of depression and anxiety.

Anti-inflammatory Properties

Emerging evidence points to anti-inflammatory effects, although further research is necessary to clarify these findings. The compound's structural characteristics may contribute to its ability to inhibit inflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The mechanism appears to involve interference with cellular processes critical for cancer cell survival .

Cell LineIC50 (μM)Activity
MCF-7<10Cytotoxic
HL-60<15Cytotoxic

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Initial findings suggest moderate absorption rates, but comprehensive studies are needed to elucidate its pharmacodynamic profile fully .

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related phenethylamine derivatives in Table 1:

Compound Name Key Substituent(s) Structural Differences References
N-[(2-Methoxynaphthalen-1-yl)methyl]-2-phenylethanamine 2-Methoxy-naphthalenylmethyl Naphthalene core with methoxy at C2
(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine 4-Nitrophenylallylidene (Schiff base) Schiff base linkage; nitro group
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethyl + naproxen-derived amide Amide bond; diphenylethyl group
N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine Bis-pyrazolemethyl Heterocyclic pyrazole substituents
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine Piperidinylmethyl Aliphatic piperidine ring

Key Observations :

  • Unlike Schiff bases (e.g., compound 2 in ), the target lacks an imine linkage, which reduces reactivity but improves hydrolytic stability.
  • Compared to amide derivatives (), the absence of a carbonyl group may increase lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .
Physicochemical Properties

Electronic and Optical Properties :

  • The target compound’s naphthalene moiety likely results in a lower HOMO-LUMO gap compared to phenyl-substituted analogs (e.g., compound 2 in ), enhancing intramolecular charge transfer (ICT) and photoluminescence .
  • DFT studies on similar Schiff bases () show that methoxy and nitro groups influence polarizability (α) and hyperpolarizability (β). The target’s methoxy-naphthalene system may exhibit comparable or superior nonlinear optical (NLO) properties due to extended conjugation .

Thermal and Stability Data :

  • While direct data for the target compound is lacking, monoclinic crystal structures of related Schiff bases () suggest that aromatic substituents improve thermal stability. The naphthalene group in the target may similarly enhance melting points and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine
Reactant of Route 2
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N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine

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